Guanosine 5'-triphosphate trisodium salt

G-protein signaling Enzymatic assay Nucleotide purity

Select GTP trisodium salt (CAS 36051-31-7) if your research demands accurate enzyme kinetics and minimal ionic interference. The trisodium form (MW 589.13) delivers Na⁺ counterions compatible with physiological conditions, unlike the lithium salt which introduces Li⁺ ions that perturb G-protein function and basal GTPase activity. Insist on ≥98% purity (the consensus industry standard) to eliminate GDP contamination that competes for Gα binding and to ensure nuclease-free performance in PCR and in vitro transcription. Validated for GPCR [³⁵S]GTPγS binding assays, astrocyte patch-clamp recording, and tubulin polymerization studies, this lot is the direct native substrate—not a non-hydrolyzable analog—enabling detection of transient activation states essential for dynamic instability research. Available as lyophilized powder or 100 mM PCR-grade solution.

Molecular Formula C10H13N5Na3O14P3
Molecular Weight 589.13 g/mol
CAS No. 36051-31-7
Cat. No. B560663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-triphosphate trisodium salt
CAS36051-31-7
Molecular FormulaC10H13N5Na3O14P3
Molecular Weight589.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1
InChIKeyKZRMTEVIDYXWQW-CYCLDIHTSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-Triphosphate Trisodium Salt (CAS 36051-31-7) for G-Protein Signaling and RNA Biosynthesis Applications


Guanosine 5′-triphosphate trisodium salt (GTP trisodium salt; CAS 36051-31-7; MW 589.13) is a purine trinucleotide that functions as the primary endogenous activator of signal-transducing G-proteins and as an energy-rich precursor for mononucleotide units in the enzymatic biosynthesis of DNA and RNA . This compound is supplied as a white to off-white powder with solubility in water ranging from 50 mg/mL to 100 mg/mL, is insoluble in ethanol and DMSO, and is typically stored at −20°C for long-term stability [1]. GTP trisodium salt is widely used in GPCR signaling assays, electrophysiology, cell-free protein synthesis, and molecular biology applications .

Why GTP Trisodium Salt Selection Matters: Salt Form, Purity, and Stability Differentiators


GTP cannot be generically substituted across salt forms or purity grades without impacting experimental outcomes. The trisodium salt form (MW 589.13) differs from the disodium salt (MW ~567.1) and lithium salt (MW variable) in cation composition, which directly affects enzyme kinetics and ionic environment in sensitive assays . The lithium salt, while noted for enhanced stability, introduces Li⁺ ions that can interfere with G-protein function and cellular signaling . Purity specifications vary substantially across vendors, from ≥85% to ≥99%, with higher purity grades essential for avoiding nucleotide contamination in enzymatic assays and PCR applications . Additionally, nuclease-free, PCR-grade solutions are specifically formulated for molecular biology and cannot be replaced by standard research-grade powder .

Quantitative Comparative Evidence for GTP Trisodium Salt (CAS 36051-31-7) Selection Decisions


GTP Trisodium vs Disodium Salt: Molecular Weight and Purity Grade Differences for Enzymatic Applications

The trisodium salt of GTP (MW 589.13) differs from the disodium salt form (MW approximately 567.1 for GTP-Na2) in both cation content and available purity grades . Trisodium salt preparations are commercially available at purities ≥99% (e.g., InvivoChem), whereas disodium salt is typically supplied at >90% purity with enzymatic purity noted at 76% [1]. The higher purity grades of the trisodium salt reduce the risk of contaminating nucleotides (GDP, GMP) that may interfere with GTPase activity measurements or act as competitive inhibitors in binding assays [1].

G-protein signaling Enzymatic assay Nucleotide purity

GTP Trisodium Salt vs GTP Lithium Salt: Comparative Stability and Cation Interference Profile

GTP lithium salt is explicitly noted for its enhanced stability compared to the sodium salt . However, lithium ions (Li⁺) have been shown to decrease basal GTP hydrolyzing activity in human platelet membranes at millimolar concentrations, whereas NaCl at equivalent concentrations showed differential effects on G-protein function [1]. For G-protein activation studies where native ionic conditions are critical, the trisodium salt provides Na⁺ cations that more closely mimic physiological conditions compared to Li⁺ [1].

G-protein coupled receptor Enzyme kinetics Cation interference

GTP Trisodium Salt vs Non-Hydrolyzable Analogs: Native Hydrolysis Kinetics for Transient Signaling Studies

Native GTP (trisodium salt) undergoes rapid enzymatic hydrolysis, whereas non-hydrolyzable analogs such as GTPγS, GDPCP, and GDPNP exhibit markedly slower apparent reaction rates [1]. In EF-G–catalyzed ribosomal translocation, the apparent rate of the upward reaction for GTP is 8 s⁻¹, compared to 0.1 s⁻¹ for GTPγS, 0.2 s⁻¹ for GDPCP, and 0.7 s⁻¹ for GDPNP [1]. This kinetic difference is critical: native GTP enables the study of transient, hydrolysis-dependent conformational states, while analogs lock the system in persistently active conformations [1].

EF-G translocation GTPase kinetics Ribosome dynamics

GTP Trisodium Salt Solubility Specification: Vendor-Reported Water Solubility Range and Procurement Implications

Reported water solubility for GTP trisodium salt varies across vendor datasheets, ranging from 50 mg/mL (ChemicalBook, AKSci) to 100 mg/mL (Selleck, Adooq) [1][2]. Selleck reports water solubility of 100 mg/mL (169.74 mM) at 25°C with in-house testing verification, while MuseChem reports ≥47 mg/mL . This nearly 2-fold difference in reported solubility may reflect batch-to-batch variation, hydration state, or testing methodology differences. For applications requiring high-concentration stock solutions (e.g., 100 mM for PCR or electrophysiology), selecting a vendor with verified 100 mg/mL solubility reduces preparation uncertainty.

Stock solution preparation Solubility specification Vendor comparison

GTP Trisodium Salt Purity Grade Comparison: HPLC Purity Specifications Across Commercial Suppliers

Commercial GTP trisodium salt is available in a range of HPLC purity specifications that impact experimental suitability. InvivoChem offers ≥99% purity, Selleck specifies 98.25% with HPLC verification, AKSci provides 98% minimum purity, while Sigma-Aldrich offers multiple grades ranging from ≥85% to ≥95% [1]. The Sigma-Aldrich G8877 grade (≥95% HPLC) and 51120 grade (≥90% HPLC) represent commonly used research grades, while higher-purity material (≥99%) may be preferred for quantitative enzymatic assays where GDP or GMP contaminants could introduce competitive inhibition [1].

Quality control Nucleotide purity Enzymatic assay

GTP Trisodium Salt in G-Protein Activation: Binding Affinity Context for Analog Selection

In photoaffinity labeling studies of glutamate dehydrogenase (GDH), native GTP exhibits a Ki of approximately 0.6 μM, whereas the photoaffinity analog 8N₃GTP shows a Ki of 5 μM [1]. Under competitive photolabeling conditions, GTP inhibits [γ-³²P]8N₃GTP photoinsertion with an apparent Kd of 12 ± 2 μM [1]. This affinity context establishes GTP as a high-affinity ligand for GTP-binding proteins, with native GTP binding approximately 8-fold tighter than the 8N₃GTP analog [1].

G-protein coupled receptor Binding affinity Photoaffinity labeling

Validated Application Scenarios for Guanosine 5′-Triphosphate Trisodium Salt (CAS 36051-31-7)


G-Protein Coupled Receptor (GPCR) Activation and GTPase Activity Assays

GTP trisodium salt (≥95% purity) is the native substrate for measuring agonist-induced G-protein activation in GPCR signaling studies. The rapid hydrolysis rate (8 s⁻¹ in EF-G translocation) enables detection of transient activation states, distinguishing it from non-hydrolyzable analogs . High-purity grades (≥99%) minimize GDP contamination that would otherwise compete for Gα subunit binding [1]. For GPCR screening, GTP trisodium salt serves as the reference substrate in [³⁵S]GTPγS binding assay validation and Eu-GTP fluorescence-based alternatives .

Electrophysiology: Patch-Clamp Internal Solutions and Ion Channel Recording

GTP trisodium salt has been validated as a component of internal solutions for astrocyte patch-clamp recording to monitor calcium activity in mouse amygdala slices . It is also used in channel current recording solutions using voltage-clamp techniques . The trisodium salt form provides Na⁺ counterions compatible with physiological ionic conditions, whereas lithium salt introduces Li⁺ that may alter basal GTP hydrolyzing activity [1]. High-solubility material (100 mg/mL) facilitates preparation of concentrated internal solutions without precipitation risk .

Molecular Biology: PCR, In Vitro Transcription, and Cell-Free Protein Synthesis

PCR-grade GTP trisodium salt solution (100 mM, nuclease-free) is specifically formulated free of DNase, RNase, and phosphatase contamination for molecular biology applications including reverse transcription-PCR and in vitro RNA synthesis . GTP trisodium salt serves as an energy-rich precursor for mononucleotide units in enzymatic DNA and RNA biosynthesis [1]. For cell-free protein synthesis systems, GTP disodium salt is also used as a coenzyme, but the trisodium salt with higher purity (≥99%) reduces nucleotide contaminants that may inhibit translation .

Cytoskeletal Dynamics: Tubulin Polymerization and Microtubule Assembly Assays

GTP trisodium salt is the physiological substrate for tubulin polymerization, where GTP hydrolysis accompanies microtubule assembly . The native hydrolysis kinetics of GTP (8 s⁻¹) are essential for studying dynamic instability, whereas non-hydrolyzable analogs (GTPγS: 0.1 s⁻¹) produce distinct assembly outcomes [1]. GTP lithium salt has been specifically used in tubulin isolation and polymerization protocols, but the trisodium salt offers comparable functionality with Na⁺ counterions that avoid Li⁺ interference concerns .

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